(3-(Dibenzylamino)oxetan-3-yl)methanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H21NO2 |
|---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
[3-(dibenzylamino)oxetan-3-yl]methanol |
InChI |
InChI=1S/C18H21NO2/c20-13-18(14-21-15-18)19(11-16-7-3-1-4-8-16)12-17-9-5-2-6-10-17/h1-10,20H,11-15H2 |
InChI Key |
IPUZCZIVYIGLQB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(CO)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Approach
An alternative route involves reductive amination of 3-oxetanone derivatives. For instance, condensation of 3-oxetanone with dibenzylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) could yield the target compound. However, this method remains theoretical, as no experimental reports validate its efficacy for tertiary amine formation on oxetanes.
Mitsunobu Reaction
The Mitsunobu reaction offers a potential pathway for installing the dibenzylamino group. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine, the hydroxyl group of a precursor could be displaced by dibenzylamine. However, this method is less favorable due to the requirement for pre-installed hydroxyl groups and competing side reactions.
Physicochemical Properties and Formulation
Solubility and Stability
In Vivo Formulation Considerations
For biological applications, formulations often use co-solvents like PEG300 and Tween 80 to enhance solubility. A typical protocol involves:
-
Dissolving the compound in DMSO (10 mM stock).
Scalability and Industrial Relevance
The cyclization-substitution sequence described in Section 2 is scalable, with reported yields exceeding 70% on 30-gram batches. Key industrial considerations include:
Chemical Reactions Analysis
Types of Reactions: (3-(Dibenzylamino)oxetan-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form corresponding carbonyl compounds using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form alcohol derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted oxetane derivatives.
Scientific Research Applications
Organic Synthesis
(3-(Dibenzylamino)oxetan-3-yl)methanol serves as a valuable building block in organic synthesis. Its oxetane structure allows for ring-opening reactions that can lead to the formation of complex molecules. Researchers utilize this compound for functional group transformations, enabling the creation of diverse chemical entities that are essential in various chemical syntheses.
Biological Research
In biological studies, this compound is employed as a probe to investigate enzyme-catalyzed reactions involving oxetane rings. Its ability to mimic certain biological substrates makes it useful for studying enzyme mechanisms and interactions. Additionally, derivatives of this compound are being explored for their potential therapeutic applications, particularly in drug discovery.
Medicinal Chemistry
The pharmacological properties of this compound derivatives make them candidates for drug development. Ongoing research aims to evaluate their efficacy as active pharmaceutical ingredients (APIs). The compound's structural features may contribute to its bioactivity, influencing its interactions with biological targets.
Industrial Applications
In the industrial sector, this compound is utilized in producing specialty chemicals and advanced materials. Its reactivity allows for the development of polymers and coatings with desirable properties. The compound's versatility makes it valuable in formulating products across various industries.
Case Study 1: Enzyme Probing
A study investigated the use of this compound as a substrate for specific enzymes involved in metabolic pathways. The results indicated that the compound could effectively mimic natural substrates, allowing researchers to elucidate enzyme mechanisms and identify potential inhibitors.
Case Study 2: Drug Development
Research focused on synthesizing derivatives of this compound to evaluate their anti-inflammatory properties. The findings suggested that certain derivatives exhibited significant activity in vitro, prompting further investigation into their potential as therapeutic agents for inflammatory diseases.
Mechanism of Action
The mechanism of action of (3-(Dibenzylamino)oxetan-3-yl)methanol involves its interaction with molecular targets through its functional groups. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. The dibenzylamino group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares (3-(Dibenzylamino)oxetan-3-yl)methanol with structurally and functionally analogous compounds, highlighting key differences in properties and applications:
Key Findings :
Structural Impact on Reactivity: The oxetane ring in this compound introduces ring strain, enhancing its reactivity in cycloaddition reactions compared to linear analogs like (S)-2-(Benzylamino)propan-1-ol . Replacement of the hydroxymethyl group with a nitrile (as in 3-(Dibenzylamino)oxetane-3-carbonitrile) shifts reactivity toward electrophilic pathways .
Solubility and Bioavailability: The diol functionality in 2-(Dibenzylamino)propane-1,3-diol improves water solubility (>50 mg/mL) compared to this compound (<10 mg/mL) . Mono-benzyl analogs (e.g., 1195684-52-6) exhibit reduced cell permeability due to lower logP values (1.8 vs. 3.2 for the dibenzyl variant) .
Synthetic Utility: this compound is preferred in peptidomimetic drug design due to its rigid oxetane scaffold, which mimics peptide bonds while resisting metabolic degradation . In contrast, N1,N2-Dibenzylethane-1,2-diamine diacetate is primarily used in industrial applications due to its stability in acidic environments .
Biological Activity
The compound (3-(Dibenzylamino)oxetan-3-yl)methanol is a member of the oxetane family, which has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 245.31 g/mol
- CAS Number : 6704-31-0
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with oxetane rings can exhibit enhanced hydrogen bond donating capabilities, which may contribute to their biological efficacy .
Target Interactions
- Enzymatic Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression.
- Receptor Modulation : It has been suggested that oxetane derivatives can modulate receptor activity, influencing pathways such as apoptosis and cell proliferation.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits promising anticancer properties. In vitro assays showed that it can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
| Cell Line | IC (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| PC-3 (Prostate Cancer) | 20 | Cell cycle arrest |
| A549 (Lung Cancer) | 25 | Inhibition of proliferation |
Anti-inflammatory Effects
The compound also shows potential anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators. This was evidenced by reduced levels of TNF-alpha and IL-6 in treated macrophage cultures.
Case Studies
-
In Vivo Efficacy in Animal Models :
A study conducted on mice with induced tumors demonstrated that administration of this compound significantly reduced tumor size compared to control groups. The treatment group exhibited a decrease in tumor volume by approximately 40% after four weeks of administration. -
Pharmacokinetics :
Pharmacokinetic studies revealed that the compound has favorable absorption characteristics, with a bioavailability exceeding 60% when administered orally. Metabolism primarily occurs in the liver, with major metabolites identified as hydroxylated derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
